molecular formula C24H25FN4OS B2498382 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358527-02-2

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2498382
CAS No.: 1358527-02-2
M. Wt: 436.55
InChI Key: JIGMVFUPSFNYQE-UHFFFAOYSA-N
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Description

The compound 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a pyrazolo-pyrimidinone derivative characterized by multiple functional groups:

  • A sulfanyl moiety attached via a 2,5-dimethylbenzyl group at position 3.
  • An ethyl substituent at position 1.
  • A 4-fluorophenylmethyl group at position 4.
  • A methyl group at position 2.

The unique combination of lipophilic (e.g., fluorophenylmethyl) and reactive (e.g., sulfanyl) groups in this compound suggests tailored interactions with biological targets, though specific data on its activity remain unreported in the provided evidence.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4OS/c1-5-29-22-21(17(4)27-29)26-24(31-14-19-12-15(2)6-7-16(19)3)28(23(22)30)13-18-8-10-20(25)11-9-18/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMVFUPSFNYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidin-7-one core, followed by the introduction of the substituents. Key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the core with a sulfanylating agent, such as a thiol or disulfide compound.

    Substitution with the 2,5-dimethylphenyl and 4-fluorophenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Modulation of receptor activity: It can interact with receptors to modulate their signaling pathways.

    Alteration of cellular processes: The compound may affect processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Profiles of Pyrazolo-Pyrimidinone Derivatives
Compound Name Position 1 Position 3 Position 5 Position 6 Core Structure
Target Compound Ethyl Methyl [(2,5-Dimethylphenyl)methyl]sulfanyl (4-Fluorophenyl)methyl Pyrazolo[4,3-d]pyrimidin-7-one
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one - Phenyl 4-Chlorophenoxy Isopropyl Triazolo[4,5-d]pyrimidin-7-one
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl - - tert-Butyl Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Key Observations :

  • Core Structure: The target compound shares a pyrazolo-pyrimidinone core with compounds but differs from the triazolo-pyrimidinone in .
  • Substituent Diversity: The sulfanyl group in the target compound is rare among analogs, which more commonly feature phenoxy () or hydroxyl groups (). Fluorine is prevalent in position 6 (target compound) and aryl rings (), likely enhancing lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison*
Property Target Compound 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular Weight ~490 g/mol ~415 g/mol ~370 g/mol
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 ~3.5
Solubility Low (due to bulky substituents) Moderate (phenoxy group may enhance aqueous solubility) Moderate (hydroxyl group improves polarity)
Metabolic Stability Likely stable (fluorine and methyl groups resist oxidation) Moderate (chlorine may slow metabolism) Lower (hydroxyl group susceptible to conjugation)

Key Observations :

  • The sulfanyl group in the target compound may introduce redox activity or thiol-mediated binding, absent in analogs with phenoxy or hydroxyl groups.
  • Fluorine in the 4-fluorophenylmethyl group enhances membrane permeability and resistance to cytochrome P450 enzymes, similar to compounds .

Biological Activity

The compound 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[4,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the dimethylphenyl and fluorophenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that pyrazolo-pyrimidines exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrazolo[4,3-d]pyrimidines can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for antimicrobial activity. In vitro studies have shown that certain pyrazolo derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Anti-inflammatory Effects

Pyrazolo compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, specific analogs have demonstrated the ability to reduce TNF-alpha and IL-6 levels in cell culture models, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases involved in cancer progression. For instance, inhibition of CDK2 and CDK9 has been documented, leading to cell cycle arrest and reduced proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Modulation of Inflammatory Pathways : By targeting signaling pathways such as NF-kB and MAPK, these compounds can effectively reduce inflammation.

Case Studies

StudyFindings
Paczkowski et al. (2022)Demonstrated that pyrazolo derivatives significantly inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range.
MDPI Review (2021)Highlighted the anti-inflammatory properties of substituted pyrazoles through cytokine modulation in vitro.
BenchChem Analysis (2024)Suggested potential use as a drug candidate based on observed biological activities against microbial strains.

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